2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as MEDI9197, is a small molecule agonist of the intracellular sensor TLR7. It is currently being investigated for its potential use as an immunotherapy agent in the treatment of cancer.
Mécanisme D'action
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide activates TLR7, an intracellular receptor that recognizes viral and bacterial RNA. Activation of TLR7 leads to the production of type I interferons and other cytokines, which stimulate the immune system and enhance the anti-tumor response.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to induce the production of cytokines, including IFN-α, TNF-α, and IL-6, in both animal models and human clinical trials. It also increases the activation of dendritic cells and enhances the presentation of tumor antigens to T cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has several advantages for use in lab experiments, including its small size and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Orientations Futures
There are several potential future directions for the use of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in cancer immunotherapy. These include combination therapy with other immunotherapy agents, optimization of dosing and administration schedules, and the development of biomarkers to predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide in larger clinical trials.
Méthodes De Synthèse
The synthesis of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 6-methylpyridin-2-amine with 2-bromoacetyl chloride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide.
Applications De Recherche Scientifique
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide has shown promising results in preclinical studies as an immunotherapy agent for the treatment of cancer. It has been shown to activate the immune system and enhance the anti-tumor response in animal models. Clinical trials are currently ongoing to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-5-9-16(19-13)20-17(23)12-21-10-11-22(18(21)24)14-7-3-4-8-15(14)25-2/h3-9H,10-12H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWKKXWUNYXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.